molecular formula C19H23F3N6O2 B2621787 N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide CAS No. 2034543-38-7

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2621787
CAS No.: 2034543-38-7
M. Wt: 424.428
InChI Key: URZHDKYPSHSIHR-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a synthetic compound with a complex structure, combining the triazinyl and acetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide involves several steps:

  • Formation of the Triazine Ring: : The initial step involves the formation of the triazine ring by reacting cyanuric chloride with dimethylamine and morpholine under controlled temperature and pH conditions.

  • Attachment of the Trifluoromethylphenyl Group: : The resulting intermediate is then reacted with 3-(trifluoromethyl)phenylacetic acid in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis. This might include:

  • Using Automated Reactors: : To ensure consistent temperature control and mixing.

  • Catalysts and Reagents: : Employing more efficient catalysts and reagents to improve yield and reduce reaction time.

  • Purification Techniques: : Utilizing chromatographic techniques for the purification of the compound.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions:

  • Oxidation: : This compound can be oxidized using strong oxidizing agents like potassium permanganate.

  • Reduction: : Reduction reactions might involve hydride donors like sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can occur at the triazine ring or the phenyl ring.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic or basic medium.

  • Reduction: : Sodium borohydride in methanol or ethanol.

  • Substitution: : Various nucleophiles like amines, thiols, or alcohols under basic conditions.

Major Products Formed

  • Oxidation: : Carboxylic acid derivatives or hydroxylated products.

  • Reduction: : Reduced acetamide derivatives.

  • Substitution: : Substituted triazine or phenyl derivatives.

Scientific Research Applications

Chemistry

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide has been explored as a reagent in organic synthesis, particularly in the formation of new heterocyclic compounds.

Biology

In biological research, this compound has been used as a probe to study enzyme interactions and as a potential inhibitor of certain biochemical pathways.

Medicine

Medicinal chemistry research has investigated the potential of this compound as a drug candidate for targeting specific receptors or enzymes implicated in diseases.

Industry

In industrial applications, this compound is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism by which N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide exerts its effects often involves its interaction with specific molecular targets:

  • Enzyme Inhibition: : By binding to the active sites of enzymes, this compound can inhibit their activity.

  • Receptor Modulation: : It may modulate the activity of certain cellular receptors, influencing various signaling pathways.

  • Pathway Interaction: : The compound can interfere with biochemical pathways, affecting the synthesis or degradation of crucial biomolecules.

Comparison with Similar Compounds

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide shares similarities with other triazine derivatives and acetamide compounds. its unique combination of functional groups sets it apart, providing distinct properties and reactivity patterns.

List of Similar Compounds

  • 2,4-Dichloro-6-(methylamino)-1,3,5-triazine: : Another triazine derivative used in herbicides.

  • N-(Phenylmethyl)-2-(trifluoromethyl)acetamide: : A compound with a similar acetamide structure.

That's a comprehensive look at this compound. Not your average bedtime read, but fascinating stuff!

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-2-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F3N6O2/c1-27(2)17-24-15(25-18(26-17)28-6-8-30-9-7-28)12-23-16(29)11-13-4-3-5-14(10-13)19(20,21)22/h3-5,10H,6-9,11-12H2,1-2H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZHDKYPSHSIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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